molecular formula C14H9N3 B3050409 2-(1H-benzimidazol-1-yl)benzonitrile CAS No. 25699-93-8

2-(1H-benzimidazol-1-yl)benzonitrile

Cat. No. B3050409
CAS RN: 25699-93-8
M. Wt: 219.24 g/mol
InChI Key: OENXQLAWUPRDQB-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C14H9N3 and a molecular weight of 219.24 . It is also known by its synonyms: Benzonitrile, 2-(1H-benzimidazol-1-yl)-; 2-(1H-benzo[d]imidazol-1-yl)benzonitrile .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in several studies . For instance, one study reported the synthesis of a related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, through a condensation reaction of benzimidazole and 2-(bromomethyl)benzonitrile in acetonitrile, followed by a hydrolysis process .


Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been analyzed using X-ray crystal structure analysis . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.24 . Further physical and chemical properties can be inferred from vibrational spectroscopy and quantum computational studies .

Scientific Research Applications

Coordination Polymers

  • Zeng et al. (2015) discussed the construction and properties of coordination polymers using 2-(1H-benzimidazol-1-yl)benzonitrile as a precursor. These polymers exhibit diverse structures and luminescent properties, underlining the versatility of the compound in forming complex coordination systems (Zeng et al., 2015).

DNA Topoisomerase Inhibition

  • Alpan et al. (2007) investigated 1H-benzimidazole derivatives, including this compound, for their inhibitory effects on mammalian DNA topoisomerase I, highlighting its potential use in cancer therapeutics (Alpan et al., 2007).

Anticorrosion Performance

  • Tigori et al. (2022) conducted an experimental and theoretical study on the anticorrosion performance of 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile for copper, demonstrating its effectiveness in preventing corrosion (Tigori et al., 2022).

Anticancer Activity

  • Ohno et al. (2021) explored CCL299, a derivative of benzimidazole including this compound, for its anticancer potential. They found that it induces G1-phase cell-cycle arrest and apoptosis in cancer cells, suggesting its promise as an anticancer agent (Ohno et al., 2021).

Chemosensor Applications

  • Kumar et al. (2018) designed a novel acrylonitrile embedded benzimidazole-based probe for detecting CN− ions, showcasing its application in chemical sensing (Kumar et al., 2018).

properties

IUPAC Name

2-(benzimidazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENXQLAWUPRDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416155
Record name SBB025753
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25699-93-8
Record name SBB025753
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzimidazole (2.00 grams, 16.9 mmol) was dissolved in 30 mL of anhydrous dimethylformamide. To this was added sodium hydride (0.68 grams 60%, 16.9 mmol). This was stirred at ambient temperature for 30 min. before addition of 1.80 mL (16.9 mmol) of 2-fluorobenzonitrile. The reaction was stirred at 50° C. for 18 hours after which time the mixture was cooled in an ice-water bath and diluted with 100 mL of water. The product was extracted with ethyl acetate. The organic layer was washed with water, dried over sodium sulfate and evaporated in vacuo giving the title compound. Mass spectral and NMR data agree with the structure. Also synthesized analogously was the 5,6-dimethyl benzimidazole analog.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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